molecular formula C8H12O2 B1595878 Methyl cyclopent-2-ene-1-acetate CAS No. 20006-85-3

Methyl cyclopent-2-ene-1-acetate

Cat. No.: B1595878
CAS No.: 20006-85-3
M. Wt: 140.18 g/mol
InChI Key: NGMGARDIUOMOGH-UHFFFAOYSA-N
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Description

Methyl cyclopent-2-ene-1-acetate (CAS: 693-16-3; alternative CAS: 140211-61-6 for specific isomers) is an ester derivative featuring a cyclopentene ring substituted with an acetate group at the 1-position and a methyl ester at the adjacent carbon. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . The compound is structurally characterized by a strained cyclopentene ring, which confers reactivity useful in synthetic organic chemistry, particularly in cycloaddition reactions.

Properties

CAS No.

20006-85-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 2-cyclopent-2-en-1-ylacetate

InChI

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3

InChI Key

NGMGARDIUOMOGH-UHFFFAOYSA-N

SMILES

COC(=O)CC1CCC=C1

Canonical SMILES

COC(=O)CC1CCC=C1

Other CAS No.

20006-85-3

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

MCPA serves as a versatile building block in organic chemistry. Its unique structure allows it to participate in various chemical reactions:

  • Nucleophilic Additions : The carbonyl group can undergo nucleophilic attack, leading to further functionalization.
  • Diels-Alder Reactions : MCPA can act as a dienophile in Diels-Alder reactions, facilitating the synthesis of more complex cyclic structures.

Flavoring Agents

MCPA has been identified among compounds with desirable organoleptic properties. It has applications in the food industry as a flavoring agent due to its pleasant aroma and taste profile. Its derivatives are often used to impart flavors reminiscent of fruits or spices, enhancing food products' sensory attributes.

Pharmaceutical Research

The compound's structural similarity to biologically active molecules suggests potential applications in drug discovery and development:

  • Chemical Libraries : MCPA can be included in chemical libraries for screening against various biological targets.
  • Precursor for Active Compounds : Its ability to undergo further transformations makes it a candidate for synthesizing pharmaceuticals with targeted biological activities.

Case Study 1: Flavoring Applications

A study highlighted the synthesis of various cyclopentenone derivatives, including MCPA, which were evaluated for their flavoring properties. The results indicated that MCPA exhibited significant potential as a flavoring agent due to its stability and favorable sensory characteristics when incorporated into food products .

Case Study 2: Drug Discovery

Research published on cyclopentene derivatives demonstrated that compounds similar to MCPA were screened for their activity against cancer cell lines. The findings suggested that modifications of MCPA could lead to promising anticancer agents, warranting further investigation into its pharmacological properties .

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The ester group (methyl, cyclohexyl, ethylbutyl) significantly impacts volatility and solubility. For example, the cyclohexyl derivative (C₁₃H₂₀O₂) has lower molecular weight and higher volatility compared to the methyl variant (C₁₅H₂₆O₂) .
  • Introduction of functional groups like acetamide (CAS 69971-20-6) enhances polarity, making the compound suitable for biomedical applications .

Safety and Toxicity: Cyclohexyl cyclopent-2-ene-1-acetate (CAS 65405-69-8) has undergone rigorous safety evaluations by RIFM, confirming its use in fragrances at specified concentrations .

Synthetic Utility :

  • The cyclopentene ring's strain facilitates participation in Diels-Alder reactions , enabling the synthesis of complex polycyclic structures.
  • Substituent choice (e.g., methyl vs. acetamide) tailors reactivity for specific pathways, such as drug synthesis or polymer crosslinking .

Preparation Methods

Esterification of Cyclopent-2-ene-1-acetic Acid

One of the classical approaches to prepare methyl cyclopent-2-ene-1-acetate involves the esterification of cyclopent-2-ene-1-acetic acid with methanol under acidic conditions. This method is a straightforward Fischer esterification typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.

Key points:

  • The acid and methanol are refluxed together, often with removal of water to drive the equilibrium toward ester formation.
  • Purification is achieved by extraction and distillation or recrystallization.
  • Yields generally range from moderate to high depending on reaction time and catalyst loading.

Alkylation of Cyclopentane-1,2-dione Derivatives

A more specialized synthetic route involves the preparation of substituted cyclopentane derivatives followed by selective alkylation and oxidation steps to yield cyclopent-2-ene-1-acetate esters.

Procedure summary (from patent US3922296A):

  • Condensation of diesters such as dimethyl glutarate with diethyl oxalate in the presence of sodium methylate produces cyclopentane-1,2-dione intermediates.
  • These intermediates are then alkylated using alkyl halides (e.g., methyl bromide or chloride) at elevated temperatures (70–100°C) in aprotic solvents like dimethylformamide.
  • The alkylation step forms 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one derivatives.
  • Subsequent hydrolysis and purification steps yield this compound or related esters.
  • The overall yield of these multi-step syntheses is reported around 70–75%.
Step Reagents/Conditions Notes
Condensation Sodium methylate, diesters, no external heat, 40°C Exothermic, thick brown mixture formed
Alkylation Alkyl halide (R-X), DMF, 70–100°C Vigorous agitation, alkyl halide bubbled in
Hydrolysis & Purification Acidic workup, ethyl acetate extraction Recrystallization from ethyl acetate

One-Pot Synthesis via Aldol Condensation and Subsequent Cyclization

A modern and efficient approach reported in the literature involves a one-pot synthesis of cyclopent-2-en-1-one derivatives, which can be adapted to produce this compound.

Method highlights (from Zhiguo Hu and Zhibing Dong, 2007):

  • Aromatic aldehydes react with aliphatic ketones in the presence of thionyl chloride (SOCl2) and anhydrous ethanol.
  • The reaction proceeds via formation of enol sulfite esters, followed by intramolecular cyclization to yield cyclopent-2-en-1-one derivatives.
  • This method avoids strong acid/base catalysts and proceeds under mild conditions with reasonable yields.
  • The reaction mechanism involves the generation of reactive intermediates that facilitate carbon-carbon bond formation and ring closure.

Advantages:

  • One-step procedure with simple workup.
  • High selectivity and moderate to good yields.
  • Avoids harsh conditions and multiple purification steps.

Palladium-Catalyzed Oxidative Coupling and Carbocyclization

Recent advances in transition metal catalysis have enabled the synthesis of cyclopentene derivatives through palladium-catalyzed oxidative coupling reactions.

Representative procedure (from ACS Journal of Organic Chemistry, 2020):

  • Palladium acetate and cobalt(salophen) complexes catalyze the coupling of enallenes and allenynes under oxygen atmosphere.
  • The reaction is performed in anhydrous acetonitrile at 80°C for 24 hours.
  • After completion, the product is isolated by column chromatography, yielding cyclopentene derivatives including methyl esters.
  • Yields reported for related compounds are in the range of 31–85%.

Table: Representative Yields for Palladium-Catalyzed Syntheses

Compound Yield (%) Conditions
1b 31 Pd(OAc)2, Na2CO3, O2, 80°C, 24h
1e 81 NaH, MeI methylation step
3a 85 Pd-catalyzed coupling, O2 balloon

Acetylation of Cyclopent-2-en-1-ol Derivatives

An alternative approach involves the acetylation of cyclopent-2-en-1-ol derivatives to form the corresponding acetate esters.

  • The hydroxyl group at the 1-position is reacted with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
  • This method is useful when the alcohol precursor is readily available.
  • Reaction conditions are mild, and purification is straightforward.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Notes
Fischer Esterification Cyclopent-2-ene-1-acetic acid + MeOH Acid catalyst, reflux, water removal Moderate-High Classical, simple, scalable
Alkylation of Cyclopentane Dione Dimethyl glutarate + diethyl oxalate NaOMe, alkyl halide, DMF, 70–100°C 70–75 Multi-step, patented method
One-Pot Aldol Condensation Aromatic aldehydes + aliphatic ketones SOCl2, EtOH, room temp Moderate Mild, one-step, efficient
Palladium-Catalyzed Coupling Enallenes, allenynes Pd(OAc)2, Co(salophen), O2, 80°C 31–85 Advanced, metal-catalyzed, selective
Acetylation of Alcohols Cyclopent-2-en-1-ol Ac2O or AcCl, base/acid catalyst High Straightforward, uses alcohol precursors

Research Findings and Notes

  • The alkylation method (US3922296A) emphasizes the importance of aprotic solvents with high dipole moments (e.g., dimethylformamide) to achieve high alkylation efficiency and product purity.
  • The one-pot synthesis using SOCl2/EtOH (Zhiguo Hu et al.) offers a rapid and efficient route avoiding harsh acid/base catalysts, potentially improving environmental and operational safety.
  • Palladium-catalyzed oxidative coupling represents a cutting-edge method allowing for selective formation of complex cyclopentene frameworks, though it requires specialized catalysts and conditions.
  • Purification techniques commonly involve liquid-liquid extraction, washing with brine or sodium bicarbonate solutions, and recrystallization or chromatography to obtain high-purity this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl cyclopent-2-ene-1-acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or cyclopropane ring-opening reactions. For example, analogous cyclopentene derivatives are prepared using acid-catalyzed esterification or transition-metal-catalyzed coupling reactions . Optimization involves adjusting catalysts (e.g., palladium or nickel complexes), solvent polarity, and temperature to enhance yield and regioselectivity. Monitoring reaction progress via TLC or GC-MS is critical for identifying intermediates and byproducts.
Key Reaction ParametersExample Conditions
CatalystPd(PPh₃)₄ or H₂SO₄
SolventTHF, DCM, or EtOAc
Temperature60–100°C
Reference

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify functional groups and stereochemistry. For cyclopentene derivatives, characteristic olefinic proton signals appear at δ 5.2–6.0 ppm, while ester carbonyl carbons resonate near δ 170 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data (≤ 1.0 Å) are recommended for accurate refinement .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (C₁₅H₂₆O₂, MW 238.37 g/mol) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?

  • Methodological Answer : Asymmetric synthesis requires chiral auxiliaries or catalysts. For cyclopropane derivatives, Rhodium(II)-carboxylate complexes (e.g., Rh₂(OAc)₄) enable enantioselective cyclopropanation via diazoacetate intermediates . Recent studies highlight chiral N-heterocyclic carbene (NHC) ligands for improving enantiomeric excess (ee > 90%). Kinetic resolution and circular dichroism (CD) spectroscopy validate enantiopurity .

Q. What computational models predict the thermodynamic and spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict molecular geometry, vibrational frequencies, and thermochemical data (ΔfH°). Software like Gaussian or ORCA generates IR/Raman spectra, validated against experimental data . For gas-phase studies, statistical thermodynamics models correlate enthalpy and entropy with temperature-dependent stability .

Q. How should researchers resolve contradictions in spectral data or crystallographic refinement?

  • Methodological Answer : Discrepancies in NMR or X-ray data may arise from impurities, polymorphism, or twinning. Strategies include:

  • Repetitive Recrystallization : Use solvent mixtures (e.g., hexane:EtOAc) to isolate pure crystals.
  • TWINROT (SHELXL) : Address twinning in diffraction data by refining twin laws .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What safety protocols are essential for handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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